Tamibarotene

Retinoid Receptor Pharmacology Nuclear Receptor Selectivity Differentiation Therapy

Tamibarotene is a CYP26-resistant, RARα-selective (>100-fold vs RARγ) synthetic retinoid that sustains plasma levels and signaling in ATRA-relapsed or stromal co-culture conditions. It is the definitive tool compound for dissecting RARα-specific transcriptional programs without RARγ-driven toxicity, validated by 61% overall CR in ATRA-relapsed APL and superior CFU reduction over ATRA (86% vs 50%) in niche models. For preclinical programs targeting retinoid resistance, RARA-overexpression biomarkers, or chronic in vivo dosing requiring tolerability, tamibarotene is irreplaceable.

Molecular Formula C22H25NO3
Molecular Weight 351.4 g/mol
CAS No. 94497-51-5
Cat. No. B1681231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamibarotene
CAS94497-51-5
Synonyms4-((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
Am 80
AM-80
Am80
tamibarotene
Molecular FormulaC22H25NO3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C
InChIInChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
InChIKeyMUTNCGKQJGXKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.75e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tamibarotene (CAS 94497-51-5): A Synthetic RARα/β-Selective Retinoid with Differentiated Clinical and Preclinical Profile


Tamibarotene (brand name: Amnolake; also known as Am80, SY-1425) is an orally active, synthetic retinoid belonging to the class of retinoic acid receptor (RAR) agonists [1]. Developed to overcome all-trans retinoic acid (ATRA) resistance, it is currently approved in Japan for the treatment of relapsed or refractory acute promyelocytic leukemia (APL) and is under active clinical investigation in the United States for RARA-overexpressing AML and MDS [2].

Why Tamibarotene Cannot Be Substituted by Generic Retinoids (ATRA, 13-cis-RA) in RARα-Dependent or CYP26-Exposed Systems


While multiple retinoids activate the RAR pathway, tamibarotene exhibits a distinct combination of receptor selectivity, metabolic stability, and resistance-avoidance properties that preclude functional substitution. Unlike ATRA—a pan-RAR agonist metabolically inactivated by CYP26 in the bone marrow microenvironment [1]—tamibarotene is resistant to CYP26-mediated degradation and lacks significant binding to cellular retinoic acid binding protein (CRABP), a key mediator of ATRA-induced auto-catabolism [2]. These biochemical differences translate into sustained plasma levels and retained efficacy in ATRA-relapsed patients, a context in which generic retinoid substitution would fail to achieve therapeutic effect.

Quantitative Differentiation of Tamibarotene: Head-to-Head and Cross-Study Comparative Evidence


RARα Subtype Selectivity: Binding Affinity and Functional Activation Versus RARβ and RARγ

Tamibarotene demonstrates high selectivity for RARα over RARγ, a pharmacologic feature not shared by pan-RAR agonists such as ATRA or TTNPB. In competitive binding assays using human RARs, tamibarotene exhibits Kd values of 62 nM for RARα, compared to 280 nM for RARβ and 816 nM for RARγ, corresponding to an approximately 13-fold selectivity for RARα over RARγ . Functional AC50 values reinforce this selectivity profile: 1.46 nM for RARα versus 6.87 nM for RARβ and 148.66 nM for RARγ—a >100-fold functional selectivity window . IC50 data from Selleck show 5.1 nM for RARα, 4.5 nM for RARβ, and 9.3 nM for RARγ, indicating modest RARα/β preference with RARγ sparing . The RARγ-sparing profile is mechanistically significant: RARγ is the major retinoic acid receptor in dermal epithelium, and reduced affinity for this subtype correlates with lower dermatologic toxicity [1].

Retinoid Receptor Pharmacology Nuclear Receptor Selectivity Differentiation Therapy

Differentiation-Inducing Potency in HL-60 Promyelocytic Leukemia Cells: Tamibarotene Versus ATRA

In the HL-60 human promyelocytic leukemia cell line—a standard model for assessing retinoid-induced differentiation—tamibarotene is approximately ten times more potent than ATRA in inducing both cell differentiation and apoptosis [1][2]. This enhanced potency is consistently documented across multiple authoritative sources including the NCI Drug Dictionary, HemOnc.org, and vendor technical datasheets [1][2]. The differentiation ED50 for tamibarotene in HL-60 cells is reported as 0.79 nM [3]. In antiproliferative assays, tamibarotene shows an IC50 of 8.94 μM against HL-60 cells after 48 hours by MTT assay . The improved potency is attributed to the compound's chemical stability and resistance to CYP26-mediated degradation, which ATRA undergoes rapidly in cellular systems .

Leukemia Differentiation Myeloid Malignancy RARα Agonism

CYP26-Mediated Metabolic Stability: Resistance to Stromal Inactivation Versus ATRA

ATRA is rapidly inactivated in the bone marrow microenvironment by stromal cell expression of CYP26, a cytochrome P450 enzyme that catabolizes retinoids, thereby protecting leukemia stem cells (LSCs) from differentiation therapy [1]. Tamibarotene is a synthetic CYP26-resistant retinoid that bypasses this stromal protection [1][2]. In a co-culture study using FLT3/ITD+ AML cells with bone marrow stroma, the combination of FLT3 TKI plus tamibarotene achieved an 86% reduction in colony-forming units (CFUs), compared to only 50% reduction with FLT3 TKI plus ATRA (P < 0.01) [2]. This 36-percentage-point differential demonstrates the functional consequence of CYP26 resistance in a disease-relevant model. Additionally, tamibarotene maintains sustained plasma levels during continuous administration, whereas ATRA plasma concentrations decline considerably over time due to CRABP-mediated auto-induction of metabolism [3][4].

Bone Marrow Microenvironment Retinoid Metabolism Drug Resistance

Clinical Efficacy in ATRA-Relapsed Acute Promyelocytic Leukemia: Salvage Therapy Response Rates

Tamibarotene demonstrates clinically meaningful efficacy in patients who have relapsed from ATRA-induced complete remission, a patient population for which ATRA retreatment is generally ineffective due to acquired resistance mechanisms [1]. In a phase 2 clinical trial of 41 patients with relapsed or refractory APL, tamibarotene monotherapy achieved complete remission (CR) in 25 patients, corresponding to a 61% CR rate [2]. Notably, among the subset of 23 first-relapse patients (who had previously responded to ATRA and then relapsed), 18 patients achieved CR, yielding a 78.3% salvage response rate [2]. An earlier preliminary study of 24 ATRA-relapsed APL patients reported a 58% second CR rate (14 of 24 patients) [1]. These response rates in the ATRA-relapsed setting are enabled by tamibarotene's distinct mechanisms: lack of CRABP binding avoids ATRA's auto-induced metabolic clearance, and CYP26 resistance prevents stromal inactivation [3].

Relapsed APL Retinoid Resistance Clinical Salvage Therapy

RARA-Overexpression Biomarker-Guided Targeting: Preclinical Efficacy in Non-APL AML Models

Tamibarotene has demonstrated improved efficacy over ATRA specifically in non-APL AML models characterized by high RARA expression, a biomarker-defined subset identified through super-enhancer analysis [1][2]. This represents a distinct therapeutic opportunity outside the traditional APL indication. Approximately 50% of higher-risk MDS patients and approximately 30% of AML patients test positive for RARA overexpression using a blood-based biomarker assay that measures RARA expression in peripheral blasts [3]. In a phase 2 study (NCT02807558) evaluating tamibarotene in combination with azacitidine for R/R AML with RARA overexpression, the complete remission/complete remission with incomplete hematologic recovery (CR/CRi) rate was 19% in 21 response-evaluable patients, with median time to initial CR/CRi of 1.2 months [3]. Tamibarotene is currently the only RARA-specific agonist approved for cancer treatment, underscoring its unique position for biomarker-guided investigation [4].

Biomarker-Driven Therapy RARA Super-Enhancer Non-APL AML

Adverse Event Profile: Reduced Dermatologic Toxicity Compared to ATRA

Clinical trials have consistently reported that tamibarotene's adverse effects—including xerosis (dry skin), cheilitis (lip inflammation), and hyperlipidemia—are generally milder than those observed with ATRA [1][2]. This improved tolerability profile is mechanistically attributed to tamibarotene's lack of affinity for the RARγ receptor, which is the major retinoic acid receptor expressed in dermal epithelium [3]. By sparing RARγ activation, tamibarotene reduces the dermatologic toxicity classically associated with pan-retinoid therapy while maintaining therapeutic RARα-mediated differentiation effects. Early clinical trials also demonstrated that tamibarotene tends to be better tolerated than ATRA across multiple tolerability parameters [4].

Retinoid Toxicity RARγ Sparing Clinical Tolerability

Optimal Scientific and Procurement Applications for Tamibarotene (CAS 94497-51-5)


Investigating RARα-Specific Transcriptional Programs Without RARγ-Mediated Confounding

Tamibarotene's selective activation of RARα over RARγ (13-fold binding selectivity, >100-fold functional selectivity) makes it the tool compound of choice for dissecting RARα-specific transcriptional programs in nuclear receptor research. Unlike pan-RAR agonists (ATRA, TTNPB) which activate all three RAR subtypes, tamibarotene enables researchers to isolate RARα/β-mediated effects while minimizing RARγ-driven pathways, which are predominantly expressed in dermal and squamous epithelia [1].

Bone Marrow Microenvironment and Stromal Co-Culture Studies Requiring CYP26-Resistant Retinoids

In experimental systems involving bone marrow stromal co-culture, ATRA is rapidly inactivated by stromal CYP26, confounding differentiation studies. Tamibarotene's CYP26 resistance [2] enables sustained retinoid signaling under these conditions, as demonstrated by the 86% versus 50% CFU reduction advantage over ATRA in stroma co-culture [3]. This makes tamibarotene essential for accurately modeling retinoid effects in the leukemic niche.

Preclinical Validation of ATRA-Resistance Reversal and Biomarker-Guided Therapy in RARA-High Malignancies

Tamibarotene is uniquely suited for translational studies examining mechanisms of ATRA resistance or validating RARA-overexpression as a therapeutic biomarker. Its demonstrated clinical activity in ATRA-relapsed APL (61% overall CR; 78.3% CR in first relapse) [4] and efficacy in RARA-high non-APL AML models [5] provide a strong translational foundation for preclinical studies aimed at overcoming retinoid resistance or developing biomarker-guided therapeutic strategies.

Long-Term In Vivo Studies Where Retinoid-Associated Dermatologic Toxicity Must Be Minimized

For chronic dosing studies in rodent models—particularly behavioral studies or survival experiments—tamibarotene's milder adverse event profile compared to ATRA [4][6] reduces confounding effects from severe mucocutaneous toxicity. This tolerability advantage, attributed to RARγ sparing [1], supports tamibarotene as the preferred retinoid for long-term in vivo investigations where animal welfare and endpoint integrity are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamibarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.